molecular formula C15H26N4O3S2 B7189976 N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide

Cat. No.: B7189976
M. Wt: 374.5 g/mol
InChI Key: FYDTUQLMQWXLQJ-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a methanesulfonamido group

Properties

IUPAC Name

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S2/c1-3-13-10-16-14(23-13)11-17-15(20)19-9-5-4-6-12(19)7-8-18-24(2,21)22/h10,12,18H,3-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDTUQLMQWXLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CNC(=O)N2CCCCC2CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting an appropriate aldehyde with thioamide under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.

    Introduction of the Methanesulfonamido Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamido group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.

    Substitution: The methanesulfonamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in other similar compounds.

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